2-(2-Aminophenyl)-N-benzylacetamide
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Overview
Description
2-(2-Aminophenyl)-N-benzylacetamide is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an aminophenyl group attached to an acetamide moiety, with a benzyl group linked to the nitrogen atom of the acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-N-benzylacetamide typically involves the reaction of 2-aminophenylacetic acid with benzylamine. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-N-benzylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-Aminophenyl)-N-benzylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-N-benzylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenylacetamide: Lacks the benzyl group, resulting in different chemical properties.
N-Benzylacetamide: Lacks the aminophenyl group, affecting its reactivity and applications.
2-Aminobenzylamine: Contains an additional amine group, leading to different biological activities.
Uniqueness
2-(2-Aminophenyl)-N-benzylacetamide is unique due to the presence of both the aminophenyl and benzyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(2-aminophenyl)-N-benzylacetamide |
InChI |
InChI=1S/C15H16N2O/c16-14-9-5-4-8-13(14)10-15(18)17-11-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) |
InChI Key |
BEUPBOHWBOWVCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2N |
Origin of Product |
United States |
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